3'-O-Methylcatechin

Descripción general

Descripción

3’-O-Methylcatechin is a flavonoid compound found in various plants, including green tea, apples, and grapes. It possesses numerous health benefits, such as antioxidant and anti-inflammatory properties. The molecular formula of 3’-O-Methylcatechin is C16H16O6, and its molecular weight is 304.29 .

Synthesis Analysis

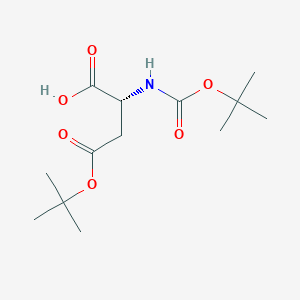

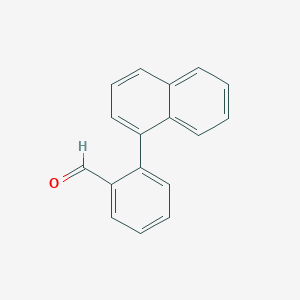

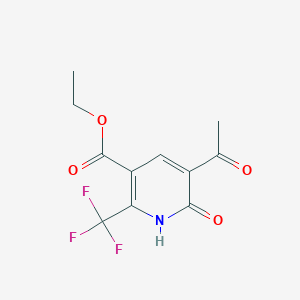

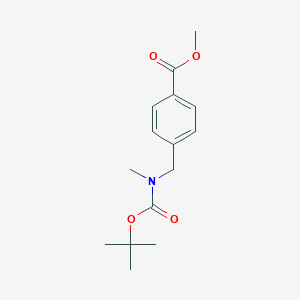

The synthesis of 3’-O-Methylcatechin involves oxidative condensation of tetra-O-methyl-3-oxocatechin with tetra-O-methylcatechin, which provides access to procyanidin B-3 analogues.

Molecular Structure Analysis

The molecular structure of 3’-O-Methylcatechin consists of a total of 40 bonds. There are 24 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 4 aromatic hydroxyls, 1 aliphatic ether, and 1 aromatic ether .

Chemical Reactions Analysis

3’-O-Methylcatechin has been involved in various chemical reactions. For instance, it has been used in the synthesis of procyanidins, and it has been found to have an impact on metabolic disposition in rats with experimental hepatitis .

Physical And Chemical Properties Analysis

Physical properties of 3’-O-Methylcatechin include its color, density, hardness, and melting and boiling points . The chemical properties of 3’-O-Methylcatechin describe its ability to react to form new substances, including its flammability and susceptibility to corrosion .

Aplicaciones Científicas De Investigación

Potential Lead Compound Against Pathogenic B. anthracis

Among the 15 compounds identified, 3 were regarded as potential lead compounds, among which 5,7,4’-tri-O-methylcatechin showed the most potential as an orally administered drug against the pathogenic B. anthracis .

Protective Power Against UV Radiation

Research has shown that catechins can boost their protective power against UV radiation .

Mecanismo De Acción

Target of Action

3’-O-Methylcatechin, a type of O-methylated catechin, primarily targets protein kinases in mast cells . These protein kinases, including Lyn, Syk, and Bruton’s tyrosine kinase, are critical for early activation events in mast cells . Mast cells play a crucial role in the effector phase of IgE-dependent immediate hypersensitivity and allergic diseases .

Mode of Action

3’-O-Methylcatechin interacts with its targets by inhibiting their function. It has been shown to inhibit IgE/Ag-induced activation of mouse mast cells, including histamine release, leukotriene release, and cytokine production and secretion . The compound directly inhibits the protein tyrosine kinases Lyn, Syk, and Bruton’s tyrosine kinase .

Biochemical Pathways

The inhibition of protein kinases by 3’-O-Methylcatechin affects several biochemical pathways. It inhibits the IgE/Ag-induced calcium response, as well as the activation of downstream serine/threonine kinases such as Akt and c-Jun N-terminal kinase . These pathways are involved in mast cell activation and the subsequent release of various agents that elicit allergy-associated pathophysiological changes .

Pharmacokinetics

It is known that o-methylated egcg derivatives, such as 3’-o-methylcatechin, have attracted interest due to their increased bioavailability

Result of Action

The result of 3’-O-Methylcatechin’s action is the inhibition of mast cell-dependent allergic reactions. It has been shown to inhibit these reactions more potently than its nonmethylated form, (-)-epigallocatechin-3-O-gallate . This leads to a decrease in the release of various agents that cause allergy-associated pathophysiological changes .

Action Environment

The action environment of 3’-O-Methylcatechin is primarily within mast cells. It is known that the compound is a metabolite of (+)-catechin, a major polyphenol found in several fruits and vegetables , suggesting that dietary and other environmental factors could potentially influence its levels and activity

Propiedades

IUPAC Name |

(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHJXXLBWQXMRO-XJKSGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](CC3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559036 | |

| Record name | (2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-O-Methylcatechin | |

CAS RN |

60383-97-3 | |

| Record name | (2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

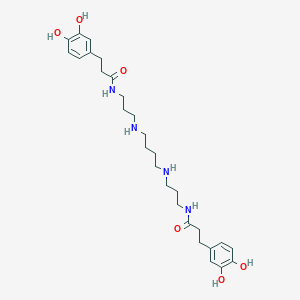

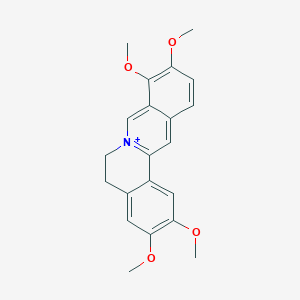

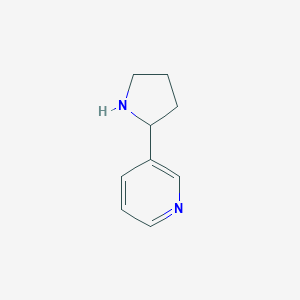

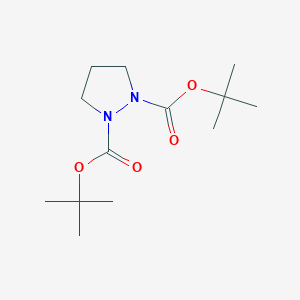

Feasible Synthetic Routes

Q & A

Q1: How is 3'-O-Methylcatechin formed in the body, and what are the implications for bioavailability?

A: 3'-O-Methylcatechin is a methylated metabolite of catechin, primarily formed through the action of the enzyme catechol-O-methyltransferase (COMT). [] While catechin itself is absorbed and detectable in plasma shortly after consumption of foods like red wine, it exists almost exclusively as metabolites, with 3'-O-Methylcatechin being a significant component. [] This highlights the importance of considering metabolites when assessing the biological activity and potential health benefits of flavonoids like catechin.

Q2: Does food processing affect the bioavailability of catechin and its metabolites, including 3'-O-Methylcatechin?

A: Yes, food processing can significantly impact bioavailability. Research shows that extrusion of sorghum, a grain rich in catechins and procyanidins, leads to increased plasma levels of catechin, 3'-O-Methylcatechin, and total catechins compared to non-extruded sorghum. [, ] This increased bioavailability is attributed to the depolymerization of procyanidin polymers into smaller units, including catechin, during the extrusion process, making them more readily absorbed. []

Q3: How does the dietary intake of sorghum bran, a source of procyanidins, affect the excretion of 3'-O-Methylcatechin?

A: Studies in rats demonstrate that a diet supplemented with sorghum bran, rich in procyanidins, leads to a dose-dependent increase in the urinary excretion of both catechin and 3'-O-Methylcatechin. [] This suggests that procyanidins are metabolized in the gut, releasing catechin which is then further metabolized into 3'-O-Methylcatechin and excreted.

Q4: Were procyanidin dimers detected in plasma or urine in the studies investigating the bioavailability of sorghum procyanidins?

A: Interestingly, despite the presence of procyanidin dimers in the sorghum tested, these were not detected in the plasma or urine of pigs in the study. [] This suggests that dimers might be further metabolized in the gut or might not be absorbed in their dimeric form. This highlights the complex metabolic fate of procyanidins and the need for further research to fully elucidate their absorption and metabolism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)

![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)